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Abstract

TG100-115 is a potent and selective small molecule inhibitor primarily targeting the y and o
isoforms of phosphoinositide 3-kinase (PI13K). By disrupting the PI3SK/Akt/mTOR signaling
cascade, it modulates a variety of cellular processes, including inflammation, cell survival, and
proliferation. Recent evidence also points to its inhibitory activity against the transient receptor
potential melastatin 7 (TRPM7) kinase, expanding its potential therapeutic applications. This
document provides an in-depth overview of the mechanism of action of TG100-115, supported
by quantitative data, experimental methodologies, and visual representations of the key
signaling pathways involved.

Primary Mechanism of Action: Inhibition of PI3Ky
and PI3Ko

TG100-115 functions as an ATP-competitive inhibitor of Class | PI3Ks, with marked selectivity
for the p110y and p110d catalytic subunits.[1][2] These isoforms are predominantly expressed
in hematopoietic cells and play crucial roles in immune cell signaling and inflammation.[3] The
inhibitory activity of TG100-115 against PI3K isoforms has been quantified through in vitro
kinase assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table
below.
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Target IC50 (nM) Reference
PI3Ky 83 [1][2]
PI3K3 235 [1](2]
PI3Ka >1000 [1]

PI3KB >1000 [1]

Table 1: In vitro inhibitory activity of TG100-115 against PI3K isoforms.

The inhibition of PI3Ky and PI3Kd by TG100-115 prevents the phosphorylation of
phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3)
at the plasma membrane. This reduction in PIP3 levels leads to decreased activation of
downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein
Kinase B).

Downstream Signaling Consequences

The diminished activation of Akt has several downstream consequences:

e Inhibition of MTOR and p70S6 Kinase: TG100-115 has been shown to inhibit the
phosphorylation of mammalian target of rapamycin (mTOR) and its substrate, p70S6 kinase,
which are critical for protein synthesis and cell growth.[2][4]

e Modulation of Akt Phosphorylation: Pretreatment with TG100-115 blocks VEGF-induced Akt
phosphorylation in vivo.[1] It also inhibits FGF-stimulated phosphorylation of Akt in human
umbilical vein endothelial cells (HUVECS).[2]

o Effects on Cell Viability and Apoptosis: In glioblastoma cells, TG100-115 treatment leads to
decreased phosphorylation of Akt, which is associated with the modulation of apoptotic
proteins such as Bcl-2 and cleaved caspase-3, ultimately promoting apoptosis.[5]
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Figure 1: Simplified signaling pathway showing the inhibitory effect of TG100-115 on the
PI3K/Akt/mTOR cascade.

Interplay with the SHIP1 Pathway

While a direct interaction has not been reported, the mechanism of TG100-115 inherently
intersects with the SH2-containing inositol 5-phosphatase 1 (SHIP1) pathway. SHIP1 is a
negative regulator of the PI3K pathway, dephosphorylating PIP3 to phosphatidylinositol 3,4-
bisphosphate (PI(3,4)P2). By inhibiting PI3Ky/d and thus reducing the production of PIP3,
TG100-115 indirectly modulates the balance of PI3K and SHIP1 signaling. This leads to an
overall reduction in signaling downstream of PIP3.
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Figure 2: Logical relationship between PI3K, TG100-115, and SHIP1 in the regulation of PIP3

levels.

Secondary Mechanism of Action: Inhibition of
TRPM7 Kinase

More recently, TG100-115 has been identified as a potent inhibitor of the kinase domain of the
transient receptor potential melastatin 7 (TRPM7) channel.[5][6] TRPM7 is a bifunctional
protein with both ion channel and kinase activities and is implicated in various cancers.
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Target IC50 (pM) Reference

TRPM7 Kinase 1.07 [7]

Table 2: In vitro inhibitory activity of TG100-115 against TRPM7 kinase.
This inhibition of TRPM7 kinase activity by TG100-115 has been shown to:

e Suppress Cancer Cell Migration and Invasion: In breast cancer cells, TG100-115
significantly decreases cell migration and invasion.[6]

« Inhibit Glioblastoma Cell Functions: In U251 glioma cells, TG100-115 diminishes cell viability
by promoting apoptosis and inhibits migratory and invasive activities.[5] Mechanistically, it
alters the phosphorylation status of cofilin, a key protein in cytoskeletal dynamics.[5]
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Figure 3: Inhibition of TRPM7 kinase by TG100-115 and its impact on downstream effectors
involved in cell motility.

Experimental Protocols
In Vitro PI3K Kinase Assay

This assay is used to determine the IC50 values of TG100-115 against different PI3K isoforms.

o Reaction Buffer: 20 mM Tris, 4 mM MgCI2, 10 mM NacCl, pH 7.4.
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e Substrate: 50 uM D-myo-phosphatidylinositol 4,5-bisphosphate.
e Enzyme: 250-500 ng/well of the desired PI3K isoform.
e Procedure:

o 40 pL of the reaction buffer containing the substrate and PI3K isoform are aliquoted into
96-well plates.

o 2.5 pL of TG100-115 in DMSO is added to achieve final concentrations ranging from 1 nM
to 100 uM.

o Reactions are initiated by adding 10 yL of ATP to a final concentration of 3 puM.
o The reaction proceeds for 90 minutes.

o 50 pL of Kinase-Glo® reagent is added to quantify the remaining ATP.

o Luminosity is measured using a luminometer.

o IC50 values are calculated by nonlinear curve fitting.[2][4]
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Figure 4: Experimental workflow for the in vitro PI3K kinase assay.
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Western Blot Analysis of Akt Phosphorylation

This method is used to assess the in vivo or in vitro effect of TG100-115 on the PI3K signaling

pathway.
e Procedure:
o Cells or tissue lysates are prepared from control and TG100-115-treated samples.
o Protein concentrations are determined.
o Equal amounts of protein are separated by SDS-PAGE.
o Proteins are transferred to a PVDF or nitrocellulose membrane.
o The membrane is blocked to prevent non-specific antibody binding.

o The membrane is incubated with primary antibodies specific for phosphorylated Akt (e.qg.,
p-Akt Ser473) and total Akt.

o The membrane is washed and incubated with a secondary antibody conjugated to an
enzyme (e.g., HRP).

o The signal is detected using a chemiluminescent substrate.

o The relative levels of phosphorylated Akt are normalized to total Akt.[1][5]

Conclusion

TG100-115 is a dual inhibitor of PI3Ky/d and TRPM7 kinase. Its primary mechanism of action
involves the selective inhibition of PI3Ky and PI3K9, leading to the downregulation of the
Akt/mTOR signaling pathway and subsequent modulation of inflammatory and cellular growth
processes. The discovery of its activity against TRPM7 kinase provides a novel avenue for its
therapeutic application, particularly in oncology, by affecting cancer cell migration and invasion.
The detailed understanding of its molecular interactions and cellular effects, as outlined in this
guide, is crucial for the continued research and development of TG100-115 as a potential
therapeutic agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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